molecular formula C23H23NO4 B13468308 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid

Cat. No.: B13468308
M. Wt: 377.4 g/mol
InChI Key: RQOGDFRPWPNTGU-UHFFFAOYSA-N
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Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to reveal the free amino group for further reactions .

Biological Activity

The compound 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid is a bicyclic organic molecule characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis and various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H19NO4C_{21}H_{19}NO_4, and it has a molecular weight of 349.38 g/mol. The bicyclic structure contributes to its rigidity, enhancing its binding properties and stability, which are critical for biological interactions.

PropertyValue
Molecular FormulaC21H19NO4C_{21}H_{19}NO_4
Molecular Weight349.38 g/mol
CAS Number1936396-62-1

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The Fmoc group can be cleaved under basic conditions, exposing the active site for binding to molecular targets. This interaction can potentially inhibit enzymatic activity or modulate receptor functions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, particularly in the context of drug development for diseases such as cancer and neurodegenerative disorders. For instance, aza-bicyclo compounds have been studied for their role in inhibiting γ-secretase complexes, which are implicated in Alzheimer's disease.

Case Study: γ-Secretase Inhibition
A study demonstrated that certain bicyclic compounds showed selective inhibition of the PSEN1 complex within γ-secretase, with IC50 values ranging from 426 nM to 5.5 nM, indicating potent biological activity . The structure-activity relationship (SAR) analysis revealed that modifications on the bicyclic core significantly affected potency and selectivity.

Applications in Drug Development

The unique structural features of This compound make it a promising scaffold for designing new drugs targeting specific proteins involved in disease pathways.

Potential Therapeutic Uses

  • Cancer Therapy : As an enzyme inhibitor, it may play a role in cancer treatment by targeting pathways essential for tumor growth.
  • Neurological Disorders : Its ability to inhibit γ-secretase suggests potential use in treating Alzheimer’s disease.
  • Antimicrobial Activity : Some studies have indicated that similar compounds exhibit antimicrobial properties, warranting further investigation into this area.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique properties of this bicyclic structure:

Compound NameIC50 (nM)Selectivity
This compoundTBDTBD
2-Azabicyclo[2.2.1]heptane-1-carboxylic acid500Low
2-Azabicyclo[3.1.1]octane-1-carboxylic acid300Moderate

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[3.2.1]octane-4-carboxylic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)20-12-24(15-10-9-14(20)11-15)23(27)28-13-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,14-15,20-21H,9-13H2,(H,25,26)

InChI Key

RQOGDFRPWPNTGU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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